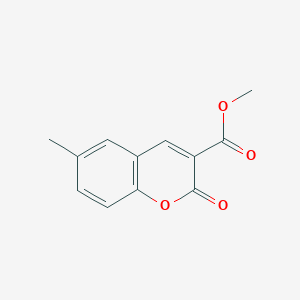![molecular formula C11H7ClF3N3O3 B15336916 Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives This compound is known for its unique structural features, which include a pyridyl ring substituted with a chloro and trifluoromethyl group, and an oxadiazole ring fused with a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Cyclization to Oxadiazole: The ethyl ester intermediate is then subjected to cyclization with hydrazine hydrate to form the 1,2,4-oxadiazole ring. This step is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Final Esterification: The resulting oxadiazole compound is then esterified with ethyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted pyridyl derivatives.
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of amines.
Ester Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Lacks the oxadiazole ring, resulting in different chemical reactivity and biological activity.
3-Chloro-5-(trifluoromethyl)-2-pyridyl-1,2,4-oxadiazole:
Other oxadiazole derivatives: May have different substituents on the pyridyl ring, leading to variations in their chemical and biological properties.
特性
分子式 |
C11H7ClF3N3O3 |
|---|---|
分子量 |
321.64 g/mol |
IUPAC名 |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7ClF3N3O3/c1-2-20-10(19)9-17-8(18-21-9)7-6(12)3-5(4-16-7)11(13,14)15/h3-4H,2H2,1H3 |
InChIキー |
QLSPXRNNUBNFJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)

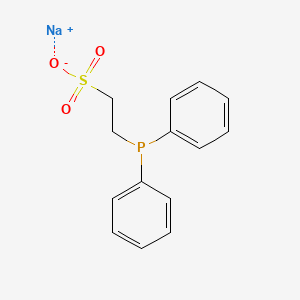

![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
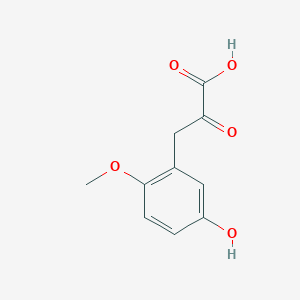

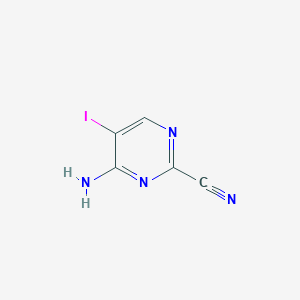

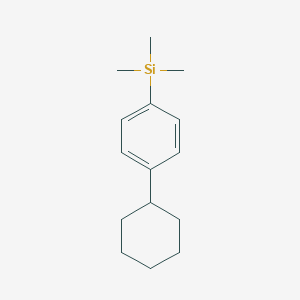
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
